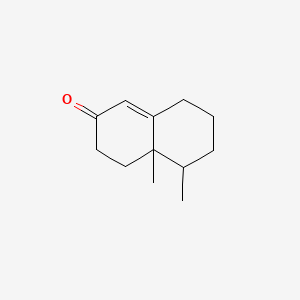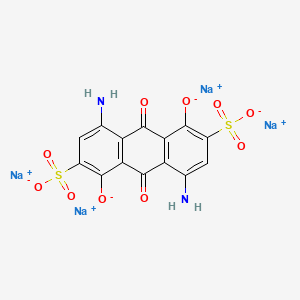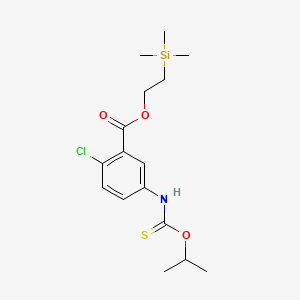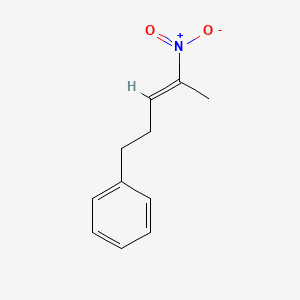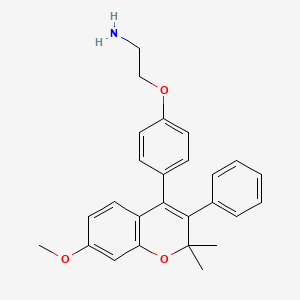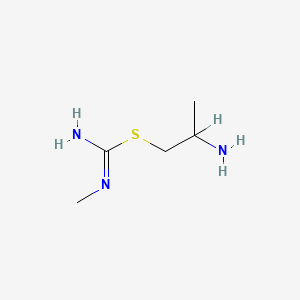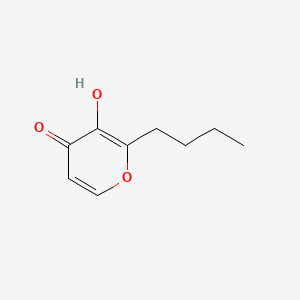
4H-Pyran-4-one, 2-butyl-3-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Pyran-4-one, 2-butyl-3-hydroxy- is an organic compound belonging to the pyran family. Pyrans are six-membered oxygen-containing heterocycles that have captivated the interest of synthetic chemists due to their broad spectrum of biological and pharmaceutical properties
准备方法
The synthesis of 4H-Pyran-4-one, 2-butyl-3-hydroxy- can be achieved through several methods. One common synthetic route involves the cyclization of diethylacetone dioxalate to chelidonic acid, which then undergoes decarboxylation to yield 4H-Pyran-4-one . Another method involves heating I-Methoxypent-1-en-3-yn-5-al diethylacetal with methanol and water, using mercuric sulfate or sulfuric acid as catalysts . These methods highlight the versatility and efficiency of synthetic strategies for producing pyran derivatives.
化学反应分析
4H-Pyran-4-one, 2-butyl-3-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in hetero-Diels-Alder reactions with aldehydes to form 2-substituted 2,3-dihydro-4H-pyran-4-ones . The compound’s hydroxyl group also plays a significant role in its reactivity, contributing to its antioxidant properties . Common reagents used in these reactions include aldehydes, malononitrile, and 1,3-dicarbonyl compounds . The major products formed from these reactions are often pyran derivatives with enhanced biological activity.
科学研究应用
4H-Pyran-4-one, 2-butyl-3-hydroxy- has a wide range of scientific research applications. In chemistry, it serves as a precursor for synthesizing various pyran derivatives with potential pharmaceutical properties . In biology, its antioxidant properties make it a valuable compound for studying oxidative stress and related diseases . In medicine, it has shown promise in combating oomycete pathogens, which are responsible for several plant diseases . Additionally, its unique structure and reactivity make it a useful compound in industrial applications, such as the development of new materials and agrochemicals .
作用机制
The mechanism of action of 4H-Pyran-4-one, 2-butyl-3-hydroxy- involves its interaction with molecular targets and pathways. For example, molecular docking studies have shown that the hydroxypyrone ring of this compound can form effective interactions with β-tubulin protein, indicating its potential as an anti-cancer agent . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals, which is facilitated by the hydroxyl group at the olefin position . These interactions highlight the compound’s potential in therapeutic applications.
相似化合物的比较
4H-Pyran-4-one, 2-butyl-3-hydroxy- can be compared with other similar compounds, such as 2-ethyl-3-hydroxy-4H-pyran-4-one (ethyl maltol) and 4-hydroxy-2-pyrones . While all these compounds share a pyran ring structure, 4H-Pyran-4-one, 2-butyl-3-hydroxy- is unique due to its specific substituents, which contribute to its distinct reactivity and biological properties. Ethyl maltol, for instance, is widely used as a food additive due to its flavor-enhancing properties , whereas 4-hydroxy-2-pyrones are of interest for their potential as biorenewable molecules .
属性
CAS 编号 |
4940-17-4 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
2-butyl-3-hydroxypyran-4-one |
InChI |
InChI=1S/C9H12O3/c1-2-3-4-8-9(11)7(10)5-6-12-8/h5-6,11H,2-4H2,1H3 |
InChI 键 |
PLIHKNUTGDTARM-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C(=O)C=CO1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


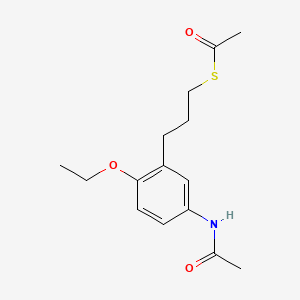
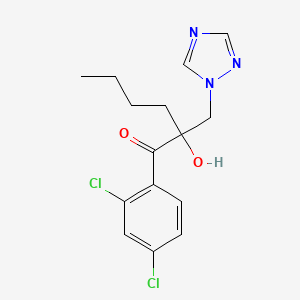
![5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B12691433.png)
